molecular formula C22H18ClNO4 B271277 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B271277
M. Wt: 395.8 g/mol
InChI Key: CWVFTZHQYCBXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, CFI-400945, and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to inhibit the activity of a number of enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in a range of cellular processes, including cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one are diverse. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and protecting neurons from damage. Additionally, it has been found to have antioxidant and antiangiogenic effects, which could make it useful in the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its broad range of activity against cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for new therapies. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are a number of potential future directions for research on 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new cancer therapies based on this compound's activity against cancer cell lines. Additionally, further research could be done to understand the mechanisms of action of this compound and identify potential targets for therapy. Finally, studies could be conducted to determine the safety and efficacy of this compound in animal models and eventually in human clinical trials.

Synthesis Methods

The synthesis of 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex process that requires a number of steps. The first step involves the preparation of 2-(2-furyl)-2-oxoethylamine, which is then reacted with 5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one to form the final product.

Scientific Research Applications

The potential applications of 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one in scientific research are numerous. This compound has been found to have activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of a range of diseases.

properties

Product Name

5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

IUPAC Name

5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C22H18ClNO4/c1-14-5-2-3-6-15(14)13-24-18-9-8-16(23)11-17(18)22(27,21(24)26)12-19(25)20-7-4-10-28-20/h2-11,27H,12-13H2,1H3

InChI Key

CWVFTZHQYCBXRI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CO4)O

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CO4)O

Origin of Product

United States

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